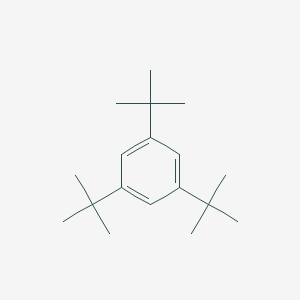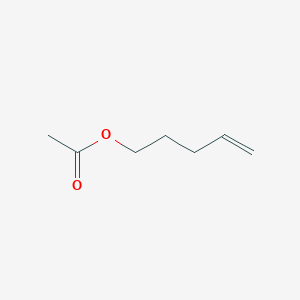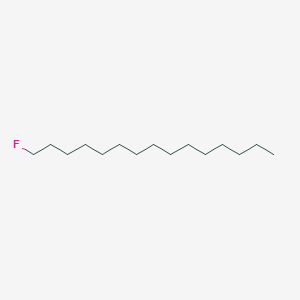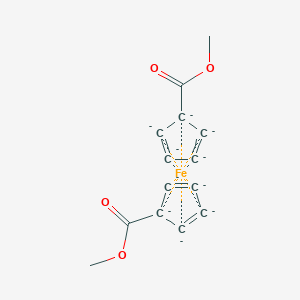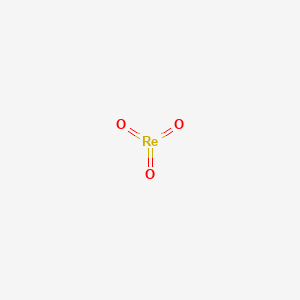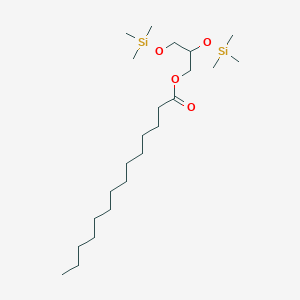
2,3-Bis(trimethylsilyloxy)propyl tetradecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(trimethylsilyloxy)propyl tetradecanoate (BTP) is a chemical compound that is widely used in scientific research. It is a derivative of tetradecanoic acid, a saturated fatty acid that is commonly found in animal fats and vegetable oils. BTP is a versatile compound that has a wide range of applications in various fields of research, including biochemistry, molecular biology, and pharmacology.
作用機序
2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is a lipophilic compound that can penetrate cell membranes and interact with intracellular lipids. It is thought to act as a regulator of lipid metabolism by modulating the activity of enzymes involved in lipid synthesis and degradation. 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate has also been shown to have antioxidant properties, which may contribute to its protective effects on cells.
生化学的および生理学的効果
2,3-Bis(trimethylsilyloxy)propyl tetradecanoate has been shown to have a wide range of biochemical and physiological effects, including:
1. Modulation of lipid metabolism: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate has been shown to regulate the activity of enzymes involved in lipid synthesis and degradation.
2. Antioxidant activity: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate has been shown to have antioxidant properties, which may protect cells from oxidative stress.
3. Anti-inflammatory activity: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate has been shown to inhibit the production of inflammatory cytokines in vitro.
4. Anti-cancer activity: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate has been shown to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
2,3-Bis(trimethylsilyloxy)propyl tetradecanoate has several advantages as a research tool, including:
1. Lipophilic nature: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is highly lipophilic, which allows it to penetrate cell membranes and interact with intracellular lipids.
2. Stability: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is a stable compound that can be stored for long periods of time without degradation.
3. Versatility: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate has a wide range of applications in various fields of research.
However, 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate also has some limitations, including:
1. Toxicity: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is toxic at high concentrations and must be handled with care.
2. Cost: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is a relatively expensive compound compared to other research tools.
3. Limited availability: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is not widely available and may be difficult to obtain in some regions.
将来の方向性
There are several future directions for research on 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate, including:
1. Drug delivery: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate could be further developed as a carrier molecule for drug delivery.
2. Lipidomics: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate could be used in combination with other lipid derivatizing agents to develop new methods for lipid analysis.
3. Enzyme studies: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate could be used to study the activity of enzymes involved in lipid metabolism in more detail.
4. Anti-cancer research: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate could be further studied as a potential anti-cancer agent, both in vitro and in vivo.
In conclusion, 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is a versatile compound that has a wide range of applications in scientific research. It is synthesized by reacting tetradecanoic acid with bis(trimethylsilyl)acetamide in the presence of a catalyst. 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate has been shown to have a wide range of biochemical and physiological effects, including modulation of lipid metabolism, antioxidant activity, anti-inflammatory activity, and anti-cancer activity. 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate has several advantages as a research tool, including its lipophilic nature, stability, and versatility, but also has some limitations, including toxicity, cost, and limited availability. There are several future directions for research on 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate, including drug delivery, lipidomics, enzyme studies, and anti-cancer research.
合成法
2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is synthesized by reacting tetradecanoic acid with bis(trimethylsilyl)acetamide in the presence of a catalyst. The reaction results in the formation of 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate and trimethylsilanol as a byproduct. The reaction is carried out under anhydrous conditions and requires careful handling due to the reactive nature of the reagents.
科学的研究の応用
2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is used in a wide range of scientific research applications, including:
1. Lipidomics: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is used as a derivatizing agent to analyze fatty acids by gas chromatography-mass spectrometry (GC-MS).
2. Drug delivery: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is used as a carrier molecule for drug delivery due to its lipophilic nature.
3. Membrane studies: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is used to study the properties of lipid membranes, including their fluidity and permeability.
4. Enzyme studies: 2,3-Bis(trimethylsilyloxy)propyl tetradecanoate is used to study the activity of enzymes that are involved in lipid metabolism.
特性
CAS番号 |
1188-73-4 |
|---|---|
製品名 |
2,3-Bis(trimethylsilyloxy)propyl tetradecanoate |
分子式 |
C23H50O4Si2 |
分子量 |
446.8 g/mol |
IUPAC名 |
2,3-bis(trimethylsilyloxy)propyl tetradecanoate |
InChI |
InChI=1S/C23H50O4Si2/c1-8-9-10-11-12-13-14-15-16-17-18-19-23(24)25-20-22(27-29(5,6)7)21-26-28(2,3)4/h22H,8-21H2,1-7H3 |
InChIキー |
UUJZLZNTNOGCRI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO[Si](C)(C)C)O[Si](C)(C)C |
正規SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO[Si](C)(C)C)O[Si](C)(C)C |
同義語 |
Myristic acid 2,3-bis(trimethylsilyloxy)propyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




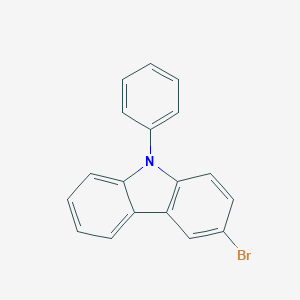
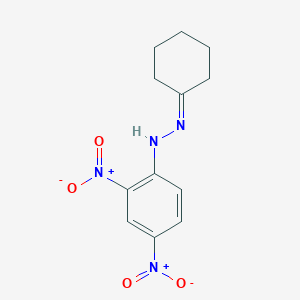

![[4-(Carbamothioylamino)phenyl]thiourea](/img/structure/B73729.png)
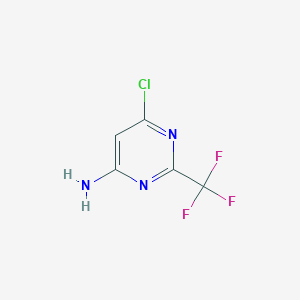
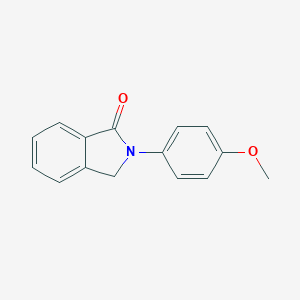
![2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester](/img/structure/B73735.png)
